2-Amino-5-methylnicotinonitrile

説明

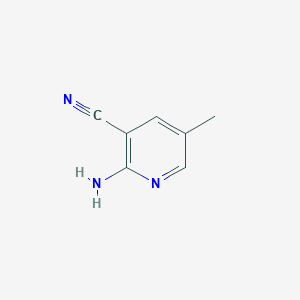

2-Amino-5-methylnicotinonitrile is a substituted pyridine derivative featuring an amino group at the 2-position, a methyl group at the 5-position, and a nitrile functional group at the 3-position. Pyridine derivatives like this are critical in pharmaceutical and agrochemical synthesis due to their versatile reactivity and ability to act as intermediates in heterocyclic chemistry .

特性

IUPAC Name |

2-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFORLRLLVDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517311 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-78-7 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes Overview

Halogenation and Substitution Reactions

A common approach involves halogenation of pyridine precursors followed by nucleophilic substitution to introduce the amino and nitrile groups. For example:

- Bromination of 4-methylpyridine derivatives yields intermediates like 2-bromo-4-methylnicotinonitrile, which undergoes substitution with ammonia or amines.

- Chlorination using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) generates chloro-substituted intermediates, enabling subsequent cyanation.

Key Steps :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | HBr, Al₂O₃ catalyst, 25–100°C | 69% | |

| Chlorination | POCl₃/PCl₅, reflux (105–110°C) | 63% |

Continuous Synthesis via Knoevenagel Condensation

A semi-continuous method employs acetone and malononitrile under catalytic conditions:

- Knoevenagel condensation on Al₂O₃ columns forms enamine intermediates.

- Cyclization under Pinner conditions (HBr/H₂O) yields 2-bromo-4-methylnicotinonitrile.

Optimized Parameters :

| Parameter | Value | Outcome |

|---|---|---|

| Reaction temperature (Al₂O₃ column) | 25°C | 91% conversion to enamine |

| Residence time (coil reactor) | 4 min | 81% yield of brominated product |

Palladium-Catalyzed Cyanation

A direct method substitutes chlorine with a nitrile group using Zn(CN)₂ and Pd(PPh₃)₄ :

- 2-chloro-5-methylpyridin-3-amine reacts with Zn(CN)₂ in DMF at 105°C.

- Catalyst loading : 5–10 mol% Pd ensures high efficiency.

Reaction Data :

| Substrate | Catalyst | Solvent | Time | Yield |

|---|---|---|---|---|

| 2-chloro-5-methylpyridin-3-amine | Pd(PPh₃)₄ | DMF | 20 h | 65% |

Detailed Reaction Conditions

Multi-Step Halogenation-Substitution

Step 1: Bromination of Nicotinonitrile Precursors

Example : Synthesis of 2-bromo-4-methylnicotinonitrile.

- Reactants : Acetone, malononitrile, HBr.

- Catalyst : Al₂O₃.

- Conditions : 25–100°C, 0.5–24 h.

- Yield : 69% after purification.

Mechanism :

- Knoevenagel condensation forms enamine intermediates.

- Cyclization with HBr generates brominated pyridine.

Step 2: Amination

Example : Reaction of 2-bromo-4-methylnicotinonitrile with NH₃.

- Reagents : NH₃ (gaseous or aqueous).

- Conditions : Elevated temperatures (80–150°C).

- Yield : 50–60% (unoptimized).

Chlorination and Cyanation

Example : Preparation via POCl₃/PCl₅.

- Substrate : 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

- Reagents : POCl₃ (0.15 mol), PCl₅ (excess).

- Conditions : Reflux (105–110°C), 5 h.

- Purification : Extraction with CH₂Cl₂, yield = 63%.

Key Challenges :

- Byproduct formation : Excess POCl₃/PCl₅ may lead to over-chlorination.

- Purity Control : Requires rigorous washing with NaOH to remove residual acids.

Optimization Strategies

Comparative Analysis of Methods

| Method | Steps | Yield | Scalability |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | 1-step | 65% | Moderate (high catalyst cost) |

| Bromination-Substitution | 2-step | 69% | High (continuous flow) |

| Chlorination-Cyanation | 2-step | 63% | Low (batch processing) |

Case Studies

Synthesis via Palladium-Catalyzed Cyanation

Procedure :

- Substrate : 2-chloro-5-methylpyridin-3-amine (1.0 g, 7 mmol).

- Reagents : Zn(CN)₂ (7 mmol), Pd(PPh₃)₄ (0.35 mmol).

- Conditions : DMF, 105°C, 20 h.

- Workup : Ethyl acetate extraction, rotary evaporation.

- Yield : 65% (0.86 g).

Spectroscopic Data :

- ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH₂), 7.8 (d, J=8 Hz, 1H, H-4), 2.5 (s, 3H, CH₃).

Continuous Synthesis of Brominated Intermediate

Process :

- Acetone + Malononitrile → Enamine (Al₂O₃ column, 25°C).

- HBr/H₂O → Cyclization (coil reactor, 4 min).

- Yield : 69% (5.4 g/100 mL).

Purity : >96% (elemental analysis).

化学反応の分析

Types of Reactions

2-Amino-5-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted nicotinonitrile compounds.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Compounds

2-Amino-5-methylnicotinonitrile serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against several diseases. For example, it has been utilized to create compounds with antibacterial and antifungal activities, demonstrating effectiveness against pathogens like Staphylococcus aureus and Trichophyton rubrum .

1.2 Antibacterial Activity

Research has shown that derivatives of this compound exhibit strong antibacterial properties. A study reported that certain synthesized derivatives displayed minimum inhibitory concentrations (MIC) as low as 1-2 µg/mL against Gram-positive bacteria, indicating their potential as effective antibacterial agents .

1.3 Antifungal Properties

In addition to antibacterial effects, compounds derived from this compound have shown promising antifungal activity. For instance, specific derivatives have been tested against Trichophyton rubrum, showing significant efficacy with MIC values that suggest their potential use in treating fungal infections .

Agricultural Applications

2.1 Herbicidal Properties

The compound has been investigated for its herbicidal properties, particularly as an active ingredient in post-emergence herbicides. It has been found to inhibit the growth of various weed species when applied at recommended dosages, making it valuable for agricultural pest management . The application rates typically range from 0.25 to 5 pounds per acre, depending on the specific weed and environmental conditions .

2.2 Mechanism of Action

The mechanism by which this compound exerts its herbicidal effects involves disrupting metabolic processes in target plants. This disruption leads to stunted growth and eventual death of the weeds, thereby enhancing crop yields in treated areas .

Case Studies

作用機序

The mechanism of action of 2-Amino-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of 2-Amino-5-methylnicotinonitrile with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Amino-6-methylnicotinonitrile | 84647-20-1 | C₇H₇N₃ | 133.15 | 99°C | Nitrile, amino, methyl (6-position) |

| 2-Amino-5-bromo-4-methoxynicotinonitrile | 951884-75-6 | C₇H₆BrN₃O | 228.05 | Not reported | Nitrile, amino, bromo, methoxy |

| 2-Aminonicotinic acid | 5345-47-1 | C₆H₆N₂O₂ | 138.12 | 295–297°C | Carboxylic acid, amino |

| 6-Amino-5-nitropicolinonitrile | Not provided | Not provided | Not reported | Not reported | Nitrile, amino, nitro (5-position) |

Key Observations:

- Substituent Position: The methyl group’s position (5 vs. 6) influences steric and electronic effects. For example, 2-Amino-6-methylnicotinonitrile has a lower melting point (99°C) compared to carboxylic acid derivatives like 2-Aminonicotinic acid (295–297°C), highlighting the impact of functional groups on thermal stability .

- Halogen vs.

Toxicity and Hazards

- 2-Amino-6-methylnicotinonitrile: Classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335).

- 6-Amino-5-nitropicolinonitrile: Limited hazard data, but nitro groups generally increase toxicity risks (e.g., mutagenicity) compared to methyl or methoxy substituents .

Stability and Reactivity

- 2-Amino-6-methylnicotinonitrile: Stable under recommended storage conditions but decomposes upon combustion, releasing toxic gases (e.g., NOₓ, HBr) .

- Halogenated Analogs: Bromo and chloro substituents (e.g., in 2-Amino-6-chloro-5-fluoronicotinonitrile) enhance electrophilicity, making them prone to nucleophilic substitution reactions .

生物活性

2-Amino-5-methylnicotinonitrile (AMN) is a pyridine derivative with the molecular formula C₇H₈N₄. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of AMN, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an amino group at the second position and a cyano group at the fifth position of the pyridine ring. This unique configuration contributes to its biological properties and interactions with various biomolecules.

The biological activity of AMN is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in metabolic pathways. The amino and cyano groups enhance its binding affinity, allowing it to modulate enzyme activity effectively. The compound's mechanism may involve:

- Enzyme Inhibition : AMN may inhibit enzymes that play critical roles in cellular metabolism.

- Receptor Modulation : It could potentially act as a modulator for various receptors, influencing signal transduction pathways.

Antibacterial Properties

Recent studies have highlighted the antibacterial effects of AMN against various bacterial strains. For instance, it has shown activity against Pseudomonas aeruginosa and Escherichia coli, which are significant pathogens in clinical settings. The minimum inhibitory concentration (MIC) for AMN against these bacteria was determined through standard agar diffusion methods, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 50 | |

| Escherichia coli | 100 |

Antifungal Activity

AMN has also been evaluated for its antifungal properties. Preliminary results indicate that it exhibits moderate antifungal activity against common fungi, making it a candidate for further exploration in antifungal drug development.

Antioxidant Activity

In addition to its antimicrobial properties, AMN has demonstrated antioxidant activity. This is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals suggests potential therapeutic applications in managing oxidative stress-related conditions.

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study conducted by researchers evaluated the antibacterial efficacy of AMN against clinical isolates of Pseudomonas aeruginosa. The results indicated that AMN significantly inhibited bacterial growth compared to control groups treated with standard antibiotics such as Ciprofloxacin. This study underscores the potential of AMN as an alternative antibacterial agent . -

Antioxidant Properties Assessment :

Another research project focused on assessing the antioxidant properties of AMN using various in vitro assays, including DPPH radical scavenging tests. The findings revealed that AMN exhibited a dose-dependent antioxidant effect, supporting its role in mitigating oxidative damage . -

Mechanistic Studies :

Further investigations into the mechanism of action revealed that AMN interacts with specific enzymes involved in metabolic pathways, leading to altered cellular responses. These studies utilized molecular docking simulations to predict binding affinities and interaction sites on target proteins .

Q & A

Q. What are the recommended safety protocols for handling 2-Amino-5-methylnicotinonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators in low-exposure scenarios and OV/AG-P99 cartridges for higher concentrations .

- Engineering Controls: Conduct experiments in a fume hood with adequate ventilation. Avoid skin/eye contact and inhalation of dust or vapors.

- Emergency Measures: In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with water and consult a physician .

- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers).

Q. How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm to assess purity. Compare retention times with reference standards .

- Spectroscopy: Confirm structure via H/C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm, nitrile peaks at ~2200 cm in FTIR) .

- Elemental Analysis: Validate molecular formula (CHN) by measuring C, H, and N content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Melting Point: Expected range: 95–105°C (based on analogs like 2-Amino-6-methylnicotinonitrile, mp 99°C) .

- Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol. Perform solubility tests at 25°C using incremental solvent additions .

- Stability: Stable under inert atmospheres but may degrade in humid conditions. Store desiccated at –20°C for long-term use .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and scalability?

Methodological Answer:

- Route Selection: Compare cyanation of 2-amino-5-methylpyridine derivatives (e.g., using CuCN or Pd-catalyzed cross-coupling) .

- Parameter Optimization: Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol%) to maximize yield. Monitor via TLC or in situ FTIR .

- Scalability: Conduct pilot reactions under reflux with stirring rates ≥500 rpm to ensure homogeneity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictions in reported spectral data or reactivity profiles of this compound?

Methodological Answer:

- Data Validation: Replicate experiments using standardized protocols (e.g., identical NMR solvent, pH, temperature) .

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 2-Amino-6-methylnicotinonitrile’s H NMR in DMSO-d) to identify anomalies .

- Computational Modeling: Use DFT calculations (e.g., Gaussian09) to predict NMR shifts or reaction pathways, comparing results with empirical data .

Q. What strategies are effective for evaluating the potential carcinogenicity or mutagenicity of this compound?

Methodological Answer:

- In Vitro Assays: Perform Ames tests (e.g., Salmonella TA98/TA100 strains) to assess mutagenicity. Include S9 metabolic activation .

- In Silico Prediction: Use QSAR tools (e.g., OECD Toolbox) to predict toxicity endpoints based on structural alerts (e.g., nitrile group) .

- Dose-Response Studies: Conduct acute toxicity tests in rodent models (OECD 423) to determine LD and NOAEL (No Observed Adverse Effect Level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。